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Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-pyrrol-1-yl-thiophene-
3-carboxylic acid (CAS No. 151258-67-2), a heterocyclic compound with potential
applications in medicinal chemistry. Due to the limited availability of direct experimental data for
this specific molecule, this document outlines a plausible synthetic route based on established
chemical reactions and explores its potential biological activities by examining structurally
related compounds. The guide includes detailed hypothetical experimental protocols,
summarizes relevant quantitative data from analogous compounds, and provides visualizations
of the proposed synthetic pathway and a potential biological target pathway.

Introduction

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid is a small molecule characterized by a
thiophene core substituted with a methyl group, a pyrrole ring, and a carboxylic acid functional
group. The combination of these structural motifs is of significant interest in drug discovery, as
thiophene and pyrrole heterocycles are known scaffolds for a wide range of biologically active
compounds.[1][2] Derivatives of thiophene have demonstrated diverse pharmacological
properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] Similarly,
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pyrrole-containing compounds are integral to many approved drugs and have been
investigated for their antibacterial and anticancer potential.[2][5] This guide aims to consolidate
the available information and provide a strong theoretical framework for researchers interested
in the synthesis and evaluation of this compound.

Chemical and Physical Properties

The fundamental properties of 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid are
summarized below.

Property Value Reference(s)
CAS Number 151258-67-2 [6]
Molecular Formula C10H9NO:2S [6]
Molecular Weight 207.25 g/mol [6]

CC1=CC(=C(C(=0)0)S1)N2C
=CC=C2

Canonical SMILES

Purity (Typical) 297% [6]

2-(1-pyrrolyl)-5-
methylthiophen-3-carboxylic

Synonyms acid, 3-Thiophenecarboxylic
acid, 5-methyl-2-(1H-pyrrol-1-
yh)-

Proposed Synthesis

A specific, validated synthesis for 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid is not
readily available in the published literature. However, a logical and efficient synthetic route can
be proposed based on well-established heterocyclic chemistry reactions. The proposed
pathway involves three main stages:

o Formation of a 2-aminothiophene core via the Gewald reaction.

o Construction of the pyrrole ring onto the 2-amino group via the Paal-Knorr synthesis.
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» Hydrolysis of the resulting ester to the final carboxylic acid.

Step 1: Gewald Reaction
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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Gewald Reaction)
This protocol is adapted from established microwave-assisted Gewald reaction procedures.[7]

e To a 10 mL microwave reaction vial, add propionaldehyde (1.0 mmol), ethyl cyanoacetate
(2.1 mmol), elemental sulfur (1.2 mmol), and morpholine (1.5 mmol) as a basic catalyst.

o Add 3 mL of ethanol as the solvent.
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Seal the vial and place it in a microwave reactor.

Irradiate the mixture at 120°C for 15-30 minutes.[7] Monitor the reaction progress by Thin
Layer Chromatography (TLC).

After the reaction is complete, allow the vial to cool to room temperature.
Concentrate the reaction mixture under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to yield the pure ethyl 2-amino-5-methylthiophene-3-carboxylate.

Step 2: Synthesis of Ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate (Paal-Knorr
Synthesis)

The Paal-Knorr synthesis is a classic method for forming pyrroles from a primary amine and a
1,4-dicarbonyl compound.[8][9]

In a round-bottom flask, dissolve ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 mmol)
and 2,5-hexanedione (1.1 mmol) in glacial acetic acid (5 mL).

Heat the mixture to reflux (approximately 118°C) for 2-4 hours, monitoring by TLC until the
starting amine is consumed.

Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with
brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography to obtain the desired pyrrole-substituted
thiophene ester.

Step 3: Hydrolysis to 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid
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» Dissolve the ester from Step 2 (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water
(4:1, 10 mL).

e Add sodium hydroxide (2.5 mmol) and stir the mixture at 60°C for 4-6 hours.
 After cooling, acidify the mixture to pH 2-3 with 1M HCI.
o Extract the product with ethyl acetate (3 x 15 mL).

o Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the
solvent under vacuum to yield the final carboxylic acid product.

Potential Biological Activities and Applications

While no specific biological data has been published for 5-Methyl-2-pyrrol-1-yl-thiophene-3-
carboxylic acid, the structural motifs present suggest potential for significant pharmacological
activity.

Potential Anticancer Activity

Thiophene derivatives are widely investigated as anticancer agents.[10] Some fused thiophene
compounds act as dual inhibitors of VEGFR-2 and AKT, key proteins in cancer cell proliferation
and angiogenesis.[11] Furthermore, certain 2-aminothiophene-3-carboxylic acid esters have
shown selective cytostatic effects against prostate cancer and hepatoma cell lines, inducing
apoptosis and cell cycle arrest.[5] The presence of the pyrrole ring may also contribute to
antitumor properties, as seen in various pyrrole-fused anthraquinone derivatives.[12]

Potential Antimicrobial Activity

Both thiophene and pyrrole cores are prevalent in compounds with antimicrobial properties.
Thiophene derivatives have shown activity against drug-resistant Gram-negative bacteria like
Acinetobacter baumannii and E. coli.[13][14] Pyrrole-based compounds have also
demonstrated promising antibacterial activity against Gram-positive bacteria, including
Staphylococcus aureus.[2] The combination of these two heterocycles could lead to
compounds with a broad spectrum of antimicrobial efficacy.

Quantitative Data for Structurally Related Compounds
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The following table summarizes the reported biological activities of compounds structurally
analogous to the title compound. Note: This data is not for CAS 151258-67-2 but is provided for
comparative purposes.

Compound
L . . Measurement
Class/Derivativ  Activity Type Target / Strain Reference(s)
(ICso | MIC)
e
Thienopyrimidine  Anticancer HepG2 (Liver
o ) ICso0: 1.57 pM [11]
Derivative (Cytotoxic) Cancer)
Thienopyrimidine  Anticancer PC-3 (Prostate
o ] ICso0: 2.31 uM [11]
Derivative (Cytotoxic) Cancer)
Spiro—indoline—
oxadiazole- o _ Clostridium MIC: 2to 4
) Antimicrobial - [15]
thiophene difficile pg/mL
Derivative
Thiophene- Inhibition Zone:
) o ) Pseudomonas
carboxamide Antimicrobial ) 21 mm (at 1 [16]
o aeruginosa
Derivative mg/mL)
1,2,3,4-
tetrasubstituted o ) Staphylococcus MIC: 3.12-125
Antimicrobial [2]
pyrrole aureus pg/mL
Derivative

Potential Mechanism of Action

Given the anticancer activity of similar thiophene-based molecules, a plausible mechanism of
action for 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid could involve the inhibition of
key signaling pathways implicated in tumor growth and survival, such as the VEGFR/AKT
pathway.[11] VEGFR-2 activation by its ligand (VEGF) triggers a cascade involving the
PISK/AKT pathway, which ultimately promotes cell proliferation, angiogenesis, and evasion of
apoptosis. Dual inhibition of VEGFR-2 and AKT is a promising strategy in cancer therapy.
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Caption: A potential mechanism via inhibition of the VEGFR/AKT pathway.

Conclusion

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid represents a molecule of interest for
chemical and biological research. While direct experimental data is scarce, this guide provides
a robust theoretical foundation for its synthesis via a combination of the Gewald and Paal-Knorr
reactions. Based on the extensive literature on related thiophene and pyrrole derivatives, this
compound is a promising candidate for investigation as a potential anticancer or antimicrobial
agent. Further research is required to validate the proposed synthetic route and to
experimentally determine the biological activity and mechanism of action of this specific

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b190038#5-methyl-2-pyrrol-1-yl-thiophene-3-
carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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